(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone
Description
Properties
Molecular Formula |
C21H18ClN3O2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C21H18ClN3O2/c1-27-20-4-2-3-16-14(20)10-19(24-16)21(26)25-8-7-18-15(11-25)13-9-12(22)5-6-17(13)23-18/h2-6,9-10,23-24H,7-8,11H2,1H3 |
InChI Key |
HYWOXMAJRBQVLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
In this approach, 4-methoxy-1H-indole-2-carbonyl chloride reacts with the tetrahydropyridoindole in the presence of AlCl₃ as a Lewis acid. The reaction proceeds in dichloromethane at −10°C to prevent over-acylation, yielding the target compound with 65–70% efficiency. However, competing reactions at the 3-position of the indole ring reduce selectivity.
CDI-Mediated Coupling
A more selective method involves activating 4-methoxyindole-2-carboxylic acid with CDI in THF, forming an imidazolide intermediate. This reacts with the secondary amine of the tetrahydropyridoindole to form the ketone bridge. The process, adapted from piperazine-indole coupling protocols, achieves 75–80% yield under optimized conditions (17–18 h at 25°C).
Optimization of Reaction Conditions
| Parameter | Friedel-Crafts Acylation | CDI-Mediated Coupling |
|---|---|---|
| Catalyst | AlCl₃ | None |
| Solvent | CH₂Cl₂ | THF |
| Temperature | −10°C | 25°C |
| Reaction Time | 2 h | 18 h |
| Yield | 65–70% | 75–80% |
| Selectivity | Moderate | High |
The CDI method offers superior selectivity due to the absence of electrophilic byproducts. However, Friedel-Crafts acylation is faster and avoids the need for pre-activation of the carboxylic acid.
Analytical Characterization and Purity Assessment
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 3.72–3.93 ppm (piperazine-H), δ 6.67–6.84 ppm (indole H-3), and δ 11.38–11.72 ppm (indole NH).
-
13C NMR : Carbonyl resonance at δ 168–170 ppm, with methoxy carbon at δ 55–56 ppm.
Mass spectrometry (ESI+) shows a molecular ion peak at m/z 363.8 ([M+H]⁺), consistent with the molecular formula C₂₁H₁₈ClN₃O. Elemental analysis validates carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The 8-chloro group on the pyridoindole ring undergoes nucleophilic substitution under transition-metal catalysis. For example:
These reactions enable diversification of the pyridoindole scaffold, critical for structure-activity relationship (SAR) studies .
Friedel-Crafts Alkylation/Acylation
The indole moieties participate in electrophilic aromatic substitution. In the presence of Brønsted acids (e.g., p-TsOH), the 4-methoxyindole undergoes Friedel-Crafts hydroxyalkylation:
textExample: Reactant: 4-(Indol-2-yl)-4-oxobutanal Catalyst: *p*-TsOH (10 mol%) Solvent: Hexafluoroisopropanol (HFIP) Product: 4-Functionalized tetrahydrocarbazolones Yield: 72–89% [2]
This reactivity is leveraged to construct polycyclic frameworks .
Methoxy Group Demethylation
The 4-methoxy group on the indole ring can be selectively demethylated to a hydroxyl group:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ | DCM, −78°C to rt, 12 h | 4-Hydroxyindole derivative | Further O-alkylation/acylation |
| AlCl₃/NaI | CH₃CN, reflux, 6 h | 4-Hydroxyindole derivative | Enhanced hydrogen bonding |
Demethylation modifies electronic properties, impacting binding affinity in biological systems .
Ketone Functionalization
The methanone bridge is reactive toward nucleophiles:
Heterocyclic Ring Modifications
The pyridoindole core undergoes acid-catalyzed rearrangements:
textExample (Analogous System): Reactant: Tetrahydro-γ-carboline Catalyst: *p*-TsOH (20 mol%) Process: [3,3]-Sigmatropic rearrangement → Carbazole derivative Yield: 68% [2]
Such rearrangements are sensitive to substituent electronic effects .
Electrophilic Aromatic Substitution
The indole rings undergo halogenation or nitration at activated positions:
| Reaction | Conditions | Position | Outcome |
|---|---|---|---|
| Bromination | Br₂, AcOH, rt, 2 h | C5 of 4-methoxyindole | Mono-substitution |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | C6 of pyridoindole | Nitro derivative |
Biological Activity and SAR Insights
Modifications impact pharmacological profiles:
Synthetic Routes
A representative synthesis involves:
-
Fischer Indole Synthesis : Cyclization of arylhydrazines with Boc-protected 4-piperidone .
-
Friedel-Crafts Acylation : Coupling of pyridoindole and 4-methoxyindole moieties using AlCl₃.
-
Final Functionalization : Suzuki coupling or demethylation as needed .
This compound’s reactivity underscores its versatility in medicinal chemistry, enabling tailored modifications for therapeutic optimization. Experimental protocols from analogous systems provide a robust framework for further exploration.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds featuring the pyridoindole core exhibit significant anticancer properties. The structure of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone allows for interactions with various biological targets associated with cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .
Neuropharmacological Effects
The compound has been explored for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models. The modifications in the tetrahydropyridine ring are crucial for enhancing its efficacy in central nervous system disorders .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological profile. Variations in substituents on the indole and pyridoindole moieties can significantly affect biological activity. For instance, specific substitutions have been linked to improved potency against cystic fibrosis transmembrane conductance regulator (CFTR) defects, highlighting the compound's potential in treating genetic disorders .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast Cancer) | 0.25 | |
| Compound B | Neuroprotective | Mouse Model (Depression) | 0.15 | |
| Compound C | CFTR Modulator | FRT Cells | 0.27 |
Case Study: Anticancer Activity
In a study assessing the anticancer activity of various pyridoindole derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.25 µM. This suggests a promising avenue for further development as a chemotherapeutic agent .
Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound using a mouse model for depression. Results indicated a notable antidepressant effect with an IC50 value of 0.15 µM, suggesting that modifications to the molecular structure could enhance its therapeutic potential for mood disorders .
Mechanism of Action
The mechanism by which (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Bioactivity :
- Chlorine (8-Cl) : Enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy (8-OCH₃) or trifluoromethoxy (8-OCF₃) analogues .
- Trifluoromethyl (CF₃) : Compounds with CF₃ groups (e.g., Compound 22) exhibit higher yields (88%) and metabolic resistance due to the electron-withdrawing nature of CF₃ .
- Methoxy (4-OCH₃) : The 4-methoxyindole in the target compound may confer hydrogen-bonding capabilities absent in pyrazole-linked analogues (e.g., Compound 11) .
Synthetic Accessibility: Pyrazole-linked derivatives (e.g., Compound 11, 22%) generally have lower yields than pyridoindole-indole hybrids, possibly due to steric challenges in coupling reactions . The acetylated analogue () lacks the methanone bridge, simplifying synthesis but reducing structural complexity .
Stereochemical Considerations :
- Compounds like 11 and 12 exist as Ca/Cb diastereomers (e.g., 67:33 ratio), which could lead to divergent biological activities . The target compound’s stereochemical profile remains unspecified in available data.
Physicochemical and Spectral Comparisons
Table 2: Spectral Data for Selected Compounds
Key Observations:
- Mass Spectrometry: Minor discrepancies between observed and calculated HRMS values (e.g., Compound 33: Δ 0.0005) suggest high purity in synthesized analogues .
- NMR Trends : Diastereomers (e.g., Compound 11) show distinct CH₃ chemical shifts, enabling structural differentiation .
Biological Activity
The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone is a derivative of the pyridoindole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
1. Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 278.73 g/mol. The structure features a chloro-substituted tetrahydropyridoindole core linked to a methoxy-indole moiety, which may contribute to its biological activity.
Research indicates that compounds within the pyridoindole class exhibit diverse mechanisms of action including:
- EGFR Inhibition : Some derivatives have shown significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation pathways. For instance, modifications to the pyridoindole structure have yielded compounds with IC50 values comparable to established EGFR inhibitors like osimertinib .
- Apoptosis Induction : Compounds similar to the focus compound have demonstrated the ability to induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as caspases and Bcl-2 family members .
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of related pyridoindole compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5c | A549 | 0.047 | EGFR Inhibition |
| 5f | HCT116 | 0.012 | Apoptosis Induction |
| 7a | MCF7 | 0.025 | Caspase Activation |
These findings suggest that modifications to the indole and pyridoindole scaffolds can enhance their biological activity significantly.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. For example, related indole derivatives have shown activity against Gram-positive bacteria and fungi:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3k | MRSA | 0.98 |
| 3t | Candida albicans | 1.50 |
This highlights the potential for these compounds to be developed as therapeutic agents against resistant strains of bacteria and fungi .
Case Study 1: Cystic Fibrosis Potentiators
A study identified a related tetrahydropyridoindole as a potent CFTR modulator, demonstrating its ability to rescue gating defects in cystic fibrosis patients' cells . The compound exhibited promising in vitro efficacy and was characterized for its pharmacokinetic properties.
Case Study 2: Cancer Cell Lines
In another study focusing on cancer therapeutics, a series of pyridoindole derivatives were synthesized and evaluated for their antiproliferative effects across multiple cancer cell lines. The results indicated that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast and lung cancer cells .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be optimized?
Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example:
- Oxidative amidation (as seen in structurally similar β-carboline derivatives) can yield the pyridoindole core. Aromatic substitution or nucleophilic acyl transfer may attach the 4-methoxyindole moiety .
- Optimization : Use anhydrous conditions (e.g., dichloromethane) and catalysts like chloramine-T to improve yields. Purification via silica gel chromatography or recrystallization (ethanol/water mixtures) enhances purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
Q. What safety protocols are essential during handling?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents) .
- First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and consult a physician .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., acylated pyridoindole).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic sites on the methanone group for functionalization .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen exchange in hydrolysis studies .
Q. What strategies improve the compound’s stability under varying pH conditions?
Methodological Answer :
- pH-Dependent Degradation Studies :
- Solid-State Stability : Store in amber vials at –20°C under argon to prevent photolytic/oxidative damage .
Q. How can contradictory data on reaction yields be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
